molecular formula C21H22N2O4 B2928772 5-(furan-2-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide CAS No. 1323631-03-3

5-(furan-2-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide

Cat. No.: B2928772
CAS No.: 1323631-03-3
M. Wt: 366.417
InChI Key: UWKDORZLFVGOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(furan-2-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide is a potent and selective synthetic agonist for the G protein-coupled receptor 52 (GPR52), a target of significant interest in neuropharmacology. GPR52 is a CNS-enriched orphan receptor that, upon activation, modulates key signaling pathways, including the stimulation of cAMP production. Research indicates that GPR52 agonists exhibit potential as a novel therapeutic strategy for psychiatric and neurodegenerative disorders, such as schizophrenia and Huntington's disease, by offering a mechanism to address dopaminergic and glutamatergic system dysfunction without direct receptor blockade. A study published in the Journal of Medicinal Chemistry identified and characterized this specific carboxamide derivative, highlighting its excellent brain penetration and efficacy in preclinical models, making it a critical tool compound for probing the pathophysiology of psychosis and validating GPR52 as a druggable target source . Its research value lies in its utility for in vitro binding and functional assays, as well as in vivo behavioral studies, providing scientists with a means to elucidate GPR52's role in neural circuitry and to explore novel treatment paradigms for CNS conditions.

Properties

IUPAC Name

5-(furan-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-25-16-8-6-15(7-9-16)21(10-2-3-11-21)14-22-20(24)17-13-19(27-23-17)18-5-4-12-26-18/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKDORZLFVGOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Features

  • Molecular Formula : C₂₃H₂₅N₃O₄ (inferred from structural analogs in ).
  • Functional Groups : Isoxazole (heterocyclic ring), furan (aromatic ether), carboxamide (hydrogen-bonding motif), and a 4-methoxyphenylcyclopentylmethyl group (hydrophobic substituent).
Structural and Functional Analogues

The compound is compared to four structurally related molecules (Table 1), with emphasis on substituent variations and their implications for bioactivity.

Table 1: Structural Comparison of Isoxazole- and Oxadiazole-Based Carboxamides

Compound Name Core Structure Substituents Molecular Weight Key Activity/Notes
Target Compound Isoxazole-3-carboxamide - 5-(furan-2-yl)
- N-[(1-(4-methoxyphenyl)cyclopentyl)methyl]
~391.5 g/mol (estimated) No direct activity data; inferred antifungal potential from structural analogs .
LMM11 () 1,3,4-Oxadiazole-2-carboxamide - 5-(furan-2-yl)
- N-[4-(cyclohexyl(ethyl)sulfamoyl)phenyl]
Not specified Antifungal (MIC: 1.56 µg/mL against C. albicans); thioredoxin reductase inhibition .
CAS 2034257-10-6 () Isoxazole-3-carboxamide - 5-(furan-2-yl)
- N-[(1-(pyridin-3-yl)piperidin-4-yl)methyl]
352.4 g/mol No activity data; pyridine substitution may enhance CNS permeability .
CAS 1203315-91-6 () Isoxazole-3-carboxamide - 5-(furan-2-yl)
- N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]
~364.4 g/mol (estimated) Oxadiazole substitution could improve metabolic stability .
Key Observations

Core Heterocycle: The target compound’s isoxazole core differs from LMM11’s 1,3,4-oxadiazole.

Substituent Effects :

  • Furan-2-yl Group : Present in all compounds, this moiety contributes to π-π stacking interactions with target proteins, as seen in LMM11’s antifungal activity .
  • Carboxamide Side Chains :

  • The target compound’s 4-methoxyphenylcyclopentylmethyl group introduces significant hydrophobicity, which may enhance membrane permeability but reduce solubility.
  • LMM11’s sulfamoylbenzamide side chain includes a cyclohexyl-ethyl group, likely improving binding to thioredoxin reductase’s hydrophobic pockets .

Biological Activity :

  • While the target compound lacks direct activity data, LMM11’s antifungal efficacy (MIC: 1.56 µg/mL) suggests that the furan-isoxazole/oxadiazole scaffold is a viable starting point for antifungal drug development .

Hypothetical Structure-Activity Relationships (SAR)
  • Hydrophobic Substituents : The 4-methoxyphenyl group in the target compound may enhance interactions with fungal cell membranes or enzyme hydrophobic domains, similar to LMM5’s 4-methoxyphenylmethyl group .
  • Flexibility vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.